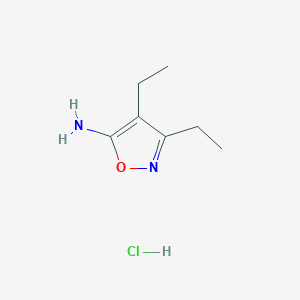
3,4-Diethyl-5-isoxazolamine hydrochloride
Overview
Description
3,4-Diethyl-5-isoxazolamine hydrochloride is a chemical compound with the CAS Number: 1185426-22-5 . Its linear formula is C7H12N2O.ClH . The compound has a molecular weight of 176.65 .
Molecular Structure Analysis
The InChI code for 3,4-Diethyl-5-isoxazolamine hydrochloride is 1S/C7H12N2O.ClH/c1-3-5-6(4-2)9-10-7(5)8;/h3-4,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.65 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Reactivity of Isoxazolone Derivatives
Isoxazolone derivatives, including compounds structurally related to 3,4-diethyl-5-isoxazolamine hydrochloride, have significant biological and medicinal properties. They are excellent intermediates for the synthesis of various heterocycles and can undergo several chemical transformations. The facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, achieved through reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, highlights the compound's versatility in organic synthesis. This methodology opens up avenues for the development of novel heterocyclic compounds with potential application in drug discovery and medicinal chemistry (Laroum et al., 2019).
Anticancer Potential of Isoxazoline Compounds
The structural framework of isoxazoline, similar to that of 3,4-diethyl-5-isoxazolamine hydrochloride, is crucial in medicinal chemistry, especially in the development of anticancer agents. Isoxazoline derivatives found in natural sources have been explored for their anticancer properties. The review of existing literature up to 2014 emphasizes the significance of these compounds in the search for novel chemotherapeutic agents, demonstrating their potential to contribute to cancer treatment through various synthetic and natural isoxazoline derivatives (Kaur et al., 2014).
Chemical Reactivity and Building Blocks for Synthesis
The reactivity of 4-isoxazolines, including structures related to 3,4-diethyl-5-isoxazolamine hydrochloride, makes them valuable scaffolds in organic synthesis. They serve as building blocks for the synthesis of both cyclic and acyclic compounds, demonstrating the chemical richness and potential of isoxazoline derivatives in facilitating diverse synthetic strategies (Melo, 2010).
Natural Products and Chemical Diversity
Isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products, structurally related to the isoxazoline ring system of 3,4-diethyl-5-isoxazolamine hydrochloride, showcase the chemical diversity and biological relevance of these compounds. Found in plants, insects, bacteria, and fungi, these natural products underscore the wide-ranging applications and chemical diversity accessible through the isoxazoline framework, highlighting opportunities for novel drug development and chemical synthesis (Becker et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3,4-diethyl-1,2-oxazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-3-5-6(4-2)9-10-7(5)8;/h3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCAVLPLXTFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1CC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl-5-isoxazolamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



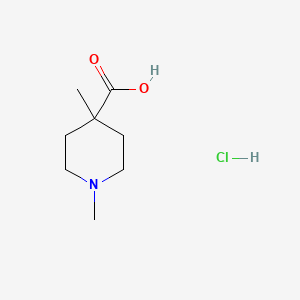
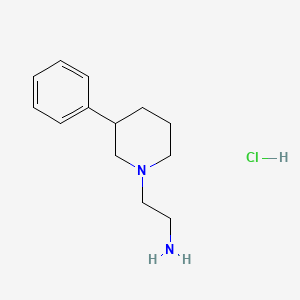
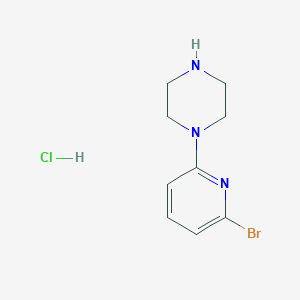
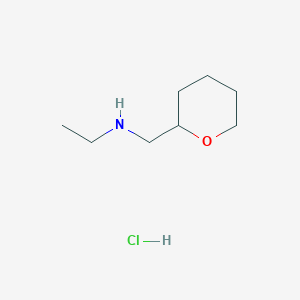


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)

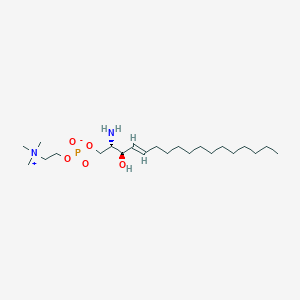

![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)
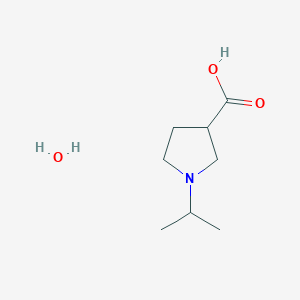
![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)